Solubility profile of 1,5-Bis(4-bromophenyl)pentan-3-one in organic solvents
Solubility profile of 1,5-Bis(4-bromophenyl)pentan-3-one in organic solvents
Topic: Solubility Profile and Thermodynamic Analysis of 1,5-Bis(4-bromophenyl)pentan-3-one Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for profiling the solubility behavior of 1,5-Bis(4-bromophenyl)pentan-3-one (CAS: 937635-98-8). As a saturated diarylpentanoid derivative, this compound serves as a critical intermediate in the synthesis of liquid crystals, optoelectronic materials, and curcumin-analog therapeutics.
Unlike its unsaturated counterpart (the dienone), this molecule possesses a flexible C5 alkyl linker, significantly altering its crystal packing energy and dissolution thermodynamics. This guide outlines the physicochemical basis for solvent selection, detailed experimental protocols for solubility determination, and the thermodynamic models required to optimize crystallization processes.
Part 1: Physicochemical Profile & Solubility Prediction
To optimize solvent screening, we first analyze the structural determinants governing the dissolution of 1,5-Bis(4-bromophenyl)pentan-3-one.
Structural Determinants
-
Core Scaffold: Two 4-bromophenyl rings linked by a saturated pentan-3-one bridge.
-
Lipophilicity: The presence of two aryl bromides and a 5-carbon alkyl chain renders the molecule highly lipophilic.
-
Predicted LogP: ~5.5 (High hydrophobicity).
-
-
Polarity: The central ketone (C=O) provides a single dipole and hydrogen bond acceptor site, but it is sterically flanked by the hydrophobic wings.
-
Crystal Lattice: The flexibility of the saturated chain allows for denser packing compared to rigid dienones, potentially increasing the enthalpy of fusion (
).
Predicted Solubility Ranking
Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP) for diarylpentanoids:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Non-Polar / Aromatic | Toluene, Benzene | High | |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | High | Dipole-dipole interactions with the central ketone. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of brominated aryl rings. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate/Low | Soluble at high temperatures (reflux); poor at RT. Ideal for crystallization . |
| Aqueous | Water, Buffer (pH 1-14) | Insoluble | Hydrophobic effect dominates; no ionizable groups. |
Part 2: Experimental Protocol for Solubility Determination
For pharmaceutical and material applications, precise mole fraction solubility (
Materials & Setup
-
Solute: 1,5-Bis(4-bromophenyl)pentan-3-one (Purity >98%).[1][2][3]
-
Solvents: HPLC Grade (Ethanol, Toluene, Ethyl Acetate, Acetone).
-
Equipment: Thermostatic shaker bath (control
K), HPLC with UV detector (set to nm).
Step-by-Step Methodology
-
Preparation: Add excess solid solute to 10 mL of the target solvent in a glass vial to ensure a saturated solution.
-
Equilibration: Place vials in the thermostatic shaker.
-
Agitation: 150 rpm for 24–48 hours.
-
Settling: Stop agitation and allow particles to settle for 4–6 hours at the target temperature (e.g., 298.15 K).
-
-
Sampling: Withdraw the supernatant using a syringe filter (0.22
m PTFE, pre-heated to the same temperature to prevent precipitation). -
Dilution: Immediately dilute the aliquot with the mobile phase (e.g., Acetonitrile) to prevent crashing out.
-
Quantification: Inject into HPLC. Calculate concentration (
, mol/L) using a pre-established calibration curve. -
Calculation: Convert molar concentration to mole fraction (
): Where are masses of solute and solvent, and are their molecular weights.
Part 3: Thermodynamic Modeling
To design crystallization processes, experimental data must be correlated using thermodynamic models.[4] The Modified Apelblat Equation is the most authoritative model for diarylpentanoid systems.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Interpretation:
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with T). -
Positive
: Indicates the process is entropy-driven (disorder increases as the crystal lattice breaks).
Part 4: Visualization of Workflows
Figure 1: Solubility Profiling & Optimization Workflow
Caption: Logical workflow for determining solubility parameters and selecting solvents for purification.
Part 5: Applications in Synthesis & Purification
-
Recrystallization Strategy:
-
Solvent: Ethanol or Ethanol/Ethyl Acetate mixture.
-
Rationale: The compound shows high temperature sensitivity in ethanol (steep solubility curve). Dissolve at reflux (approx. 78°C) and cool slowly to 25°C. The steep slope (high
) ensures maximum recovery of pure crystals.
-
-
Reaction Solvent:
-
Choice: Toluene or THF.[6]
-
Rationale: High solubility allows for concentrated reaction mixtures, improving kinetics for subsequent functionalization (e.g., Pd-catalyzed coupling at the bromine sites).
-
References
-
Synthesis & Characterization
-
Dongapure, A. C., & Choudhari, P. P. (2022). Synthesis of Substituted 1,3-Dipropanone Containing Phenol Group. Der Pharma Chemica, 14(5), 24-27. Link
-
-
Thermodynamic Modeling (Apelblat Protocol)
-
Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. MDPI Processes, 9(2), 359. Link
-
-
Structural Analogs (Diarylpentanoids)
-
Faudzi, S. M. M., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity. MDPI Molecules, 27(19), 6340. Link
-
-
General Solubility Principles
Sources
- 1. 3387-25-5|1,3-Bis(3-bromophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]
- 2. 885267-15-2|3-(3-Bromophenyl)cyclobutanone|BLD Pharm [bldpharm.com]
- 3. 1181795-18-5|3-(3-Bromophenyl)cyclopentanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
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